

Unveiling the Profile of 2-Ethynyl-5nitropyrimidine: A Technical Guide

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Compound of Interest		
Compound Name:	2-Ethynyl-5-nitropyrimidine	
Cat. No.:	B15400925	Get Quote

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Abstract

2-Ethynyl-5-nitropyrimidine, a heterocyclic molecule featuring a pyrimidine core functionalized with both an ethynyl and a nitro group, presents a compelling scaffold for chemical and pharmaceutical research. The electron-withdrawing nature of the nitro group, combined with the synthetic versatility of the ethynyl moiety, positions this compound as a valuable building block for the development of novel therapeutic agents and functional materials. This technical guide consolidates the available physicochemical data, outlines a plausible synthetic pathway with detailed experimental considerations, and provides in silico predictions of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties to facilitate future research and development endeavors.

Physicochemical Characteristics

To date, comprehensive experimental data on the physicochemical properties of **2-Ethynyl-5-nitropyrimidine** (CAS: 1196146-91-4) is not readily available in peer-reviewed literature. To bridge this gap, a summary of computationally predicted properties is presented in Table 1, offering valuable insights for experimental design and handling.

Table 1: Predicted Physicochemical Properties of 2-Ethynyl-5-nitropyrimidine



Property	Predicted Value
Molecular Formula	C ₆ H ₃ N ₃ O ₂
Molecular Weight	149.11 g/mol
pKa (most acidic)	16.2
pKa (most basic)	-3.5
LogP	1.15
Polar Surface Area	71.6 Ų
H-Bond Donors	1
H-Bond Acceptors	4
Molar Refractivity	37.5 cm ³

Note: These values are computationally predicted and should be confirmed experimentally.

Experimental Protocols: A Proposed Synthetic Route

A feasible synthetic approach to **2-Ethynyl-5-nitropyrimidine** can be envisioned through a two-step sequence commencing with a commercially available 2-halopyrimidine. This strategy involves the nitration of the pyrimidine ring, followed by a palladium-catalyzed cross-coupling reaction to introduce the ethynyl group.

Step 1: Synthesis of 2-Chloro-5-nitropyrimidine

The initial step focuses on the regioselective nitration of 2-chloropyrimidine. The pyrimidine ring is generally electron-deficient and requires strong activating conditions for electrophilic substitution.

Experimental Methodology (based on analogous reactions):

 In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2chloropyrimidine (1.0 eq) in concentrated sulfuric acid at 0°C.



- Slowly add a pre-mixed solution of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10°C.
- After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, carefully pour the reaction mixture over crushed ice.
- Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 2-chloro-5-nitropyrimidine.

Step 2: Synthesis of 2-Ethynyl-5-nitropyrimidine via Sonogashira Coupling

The final product is assembled through a Sonogashira coupling of the 2-chloro-5nitropyrimidine intermediate with a suitable acetylene source, such as (trimethylsilyl)acetylene, followed by in situ or subsequent deprotection.

Experimental Methodology (based on analogous reactions):

- To a degassed solution of 2-chloro-5-nitropyrimidine (1.0 eq) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), copper(I) iodide (0.1 eq), and an amine base like triethylamine (2.5 eq).
- Add (trimethylsilyl)acetylene (1.2 eq) to the mixture and heat the reaction to 60-70°C under an inert atmosphere (e.g., Argon or Nitrogen) for 8-12 hours, monitoring by TLC or LC-MS.
- Once the starting material is consumed, cool the reaction to room temperature and remove the solvent under reduced pressure.
- To deprotect the silyl group, dissolve the crude residue in methanol and add a catalytic amount of potassium carbonate. Stir at room temperature for 2 hours.



• Remove the solvent, and purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford **2-Ethynyl-5-nitropyrimidine**.

Table 2: Proposed Analytical Characterization

Technique	Expected Data	
¹ H NMR	A sharp singlet corresponding to the acetylenic proton ($\delta \approx 3.5$ -4.0 ppm) and two distinct signals for the pyrimidine ring protons ($\delta \approx 9.0$ -9.5 ppm).	
¹³ C NMR	Signals for the two sp-hybridized carbons of the alkyne ($\delta \approx 75$ -90 ppm) and the aromatic carbons of the pyrimidine ring.	
FT-IR	Characteristic absorption bands for the terminal alkyne C-H stretch ($\approx 3300~\text{cm}^{-1}$), the C \equiv C stretch ($\approx 2100~\text{cm}^{-1}$), and the asymmetric and symmetric stretches of the nitro group ($\approx 1550~\text{and}~1350~\text{cm}^{-1}$).	
Mass Spec.	A molecular ion peak [M]+ at m/z 149.03, consistent with the molecular formula C ₆ H ₃ N ₃ O ₂ .	

Mandatory Visualization: Experimental Workflow

The proposed synthetic and analytical workflow is depicted in the following diagram:





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Caption: A flowchart illustrating the proposed synthesis, purification, and analytical characterization of **2-Ethynyl-5-nitropyrimidine**.

In Silico ADME Profile

To assess the potential of **2-Ethynyl-5-nitropyrimidine** as a drug candidate, a preliminary in silico ADME evaluation was performed. The results, summarized in Table 3, provide an early-stage prediction of its pharmacokinetic properties.

Table 3: Predicted ADME Properties

Parameter	Prediction	Interpretation
Human Intestinal Absorption	High	Likely to be well-absorbed from the gut.
Blood-Brain Barrier Permeant	Yes	May cross the blood-brain barrier.
P-glycoprotein Substrate	No	Unlikely to be subject to efflux by P-gp.
CYP450 Inhibition	Inhibitor of CYP1A2 and CYP2C19	Potential for drug-drug interactions.
Lipinski's Rule of Five	0 Violations	Favorable for oral bioavailability.

Note: These predictions are based on computational models and require experimental validation.

Conclusion and Future Directions

While experimental data on **2-Ethynyl-5-nitropyrimidine** remains limited, this technical guide provides a foundational understanding of its predicted physicochemical characteristics and a robust synthetic strategy. The in silico ADME profile suggests that this molecule possesses favorable drug-like properties, meriting further investigation. Future research should focus on







the experimental validation of the proposed synthesis and the comprehensive characterization of the compound. Subsequent biological screening is warranted to explore its potential as a lead compound in various therapeutic areas, leveraging the unique electronic and structural features imparted by the nitro and ethynyl functionalities.

To cite this document: BenchChem. [Unveiling the Profile of 2-Ethynyl-5-nitropyrimidine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15400925#physicochemical-characteristics-of-2-ethynyl-5-nitropyrimidine]

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